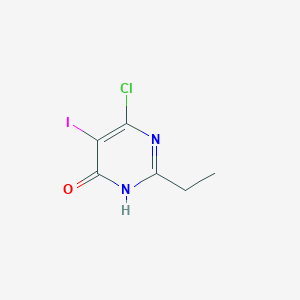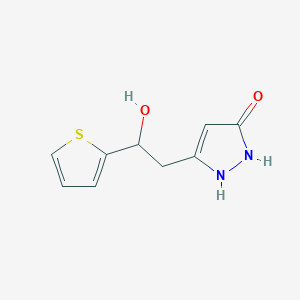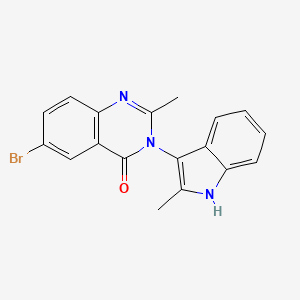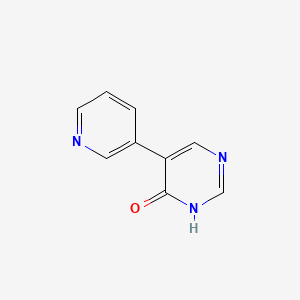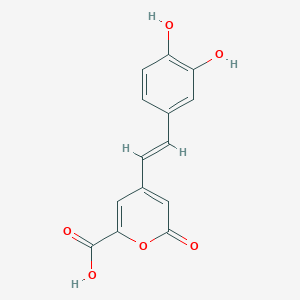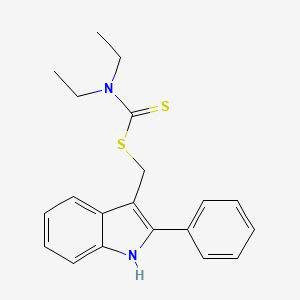
(2-Phenyl-1H-indol-3-yl)methyl diethylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenyl-1H-indol-3-yl)methyl diethylcarbamodithioate is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyl-1H-indol-3-yl)methyl diethylcarbamodithioate typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability . One common method involves the reaction of 1H-indole-3-carbaldehyde with diethylcarbamodithioic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, is also emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(2-Phenyl-1H-indol-3-yl)methyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Phenyl-1H-indol-3-yl)methyl diethylcarbamodithioate is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the formation of various heterocyclic compounds, which are valuable in drug discovery .
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound have shown promise in the treatment of various diseases, including cancer and infectious diseases. Their ability to modulate biological pathways is of particular interest .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .
Mecanismo De Acción
The mechanism of action of (2-Phenyl-1H-indol-3-yl)methyl diethylcarbamodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by blocking the active site or modulate receptor function by binding to specific sites .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Aryl-1,3-thiazol-2-yl)-2-{[1-(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methylidene}hydrazines
- Methylammonium lead halides
- Azepinoindole derivatives
Uniqueness
What sets (2-Phenyl-1H-indol-3-yl)methyl diethylcarbamodithioate apart from similar compounds is its unique combination of the indole and carbamodithioate moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propiedades
Número CAS |
67416-82-4 |
|---|---|
Fórmula molecular |
C20H22N2S2 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
(2-phenyl-1H-indol-3-yl)methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C20H22N2S2/c1-3-22(4-2)20(23)24-14-17-16-12-8-9-13-18(16)21-19(17)15-10-6-5-7-11-15/h5-13,21H,3-4,14H2,1-2H3 |
Clave InChI |
JUOJISLWWXFCBZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)SCC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


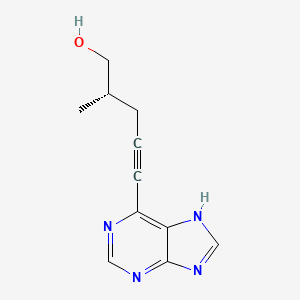
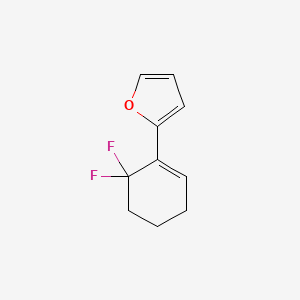
![(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone](/img/structure/B12913653.png)
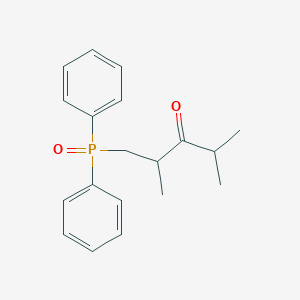
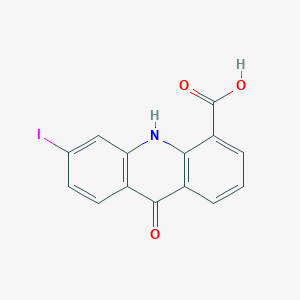
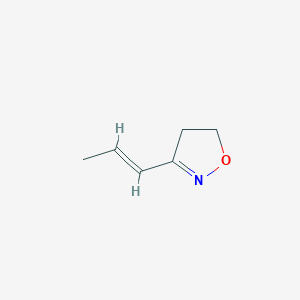
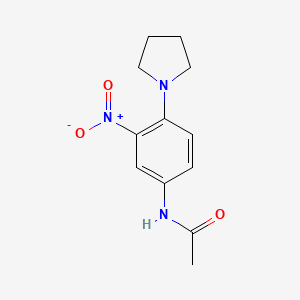
![5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12913683.png)
